molecular formula C41H51N5O8Si B1436883 5'-DMT-3'-TBDMS-ibu-rG CAS No. 81256-89-5

5'-DMT-3'-TBDMS-ibu-rG

Cat. No.: B1436883
CAS No.: 81256-89-5
M. Wt: 770.0 g/mol
InChI Key: XAIQBZNFPUNWMQ-CJEGOSRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5’-DMT-3’-TBDMS-ibu-rG involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the guanosine base. The 5’-hydroxyl group is protected with a dimethoxytrityl group, while the 3’-hydroxyl group is protected with a tert-butyldimethylsilyl group. The N2 position of the guanosine is protected with an isobutyryl group. These protective groups are crucial for preventing unwanted reactions during the synthesis of deoxyribonucleic acid .

Chemical Reactions Analysis

5’-DMT-3’-TBDMS-ibu-rG undergoes various chemical reactions, including:

Scientific Research Applications

5’-DMT-3’-TBDMS-ibu-rG is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of deoxyribonucleic acid, where it serves as a building block for the creation of oligonucleotides. These oligonucleotides are used in various research applications, including gene synthesis, polymerase chain reaction, and sequencing .

Mechanism of Action

The mechanism of action of 5’-DMT-3’-TBDMS-ibu-rG involves its incorporation into deoxyribonucleic acid during the synthesis process. The protective groups ensure that the nucleoside remains stable and functional until it is incorporated into the growing deoxyribonucleic acid chain. Once incorporated, the protective groups are removed, allowing the nucleoside to participate in the formation of the deoxyribonucleic acid structure .

Comparison with Similar Compounds

5’-DMT-3’-TBDMS-ibu-rG is unique due to its specific combination of protective groups, which provide stability and functionality during the synthesis of deoxyribonucleic acid. Similar compounds include:

  • 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryladenosine
  • 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyrylcytidine
  • 5’-O-(4,4’-Dimethoxytrityl)-3’-O-(tert-butyldimethylsilyl)-N2-isobutyryluridine

These compounds share similar protective groups but differ in the nucleobase, which can affect their specific applications and properties .

Properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-33(47)34(54-55(8,9)40(3,4)5)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIQBZNFPUNWMQ-CJEGOSRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N5O8Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107193
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81256-89-5
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81256-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-3′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-(2-methyl-1-oxopropyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-DMT-3'-TBDMS-ibu-rG
Reactant of Route 2
Reactant of Route 2
5'-DMT-3'-TBDMS-ibu-rG
Reactant of Route 3
5'-DMT-3'-TBDMS-ibu-rG
Reactant of Route 4
5'-DMT-3'-TBDMS-ibu-rG
Reactant of Route 5
5'-DMT-3'-TBDMS-ibu-rG
Reactant of Route 6
5'-DMT-3'-TBDMS-ibu-rG

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.